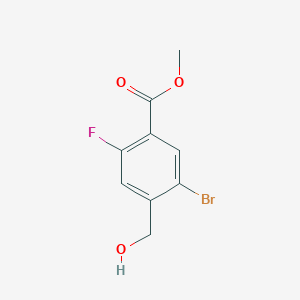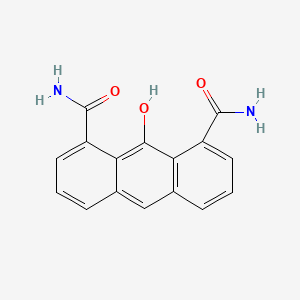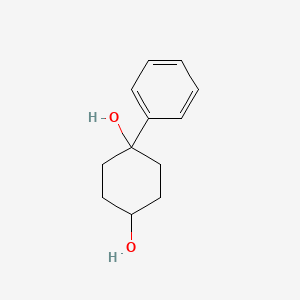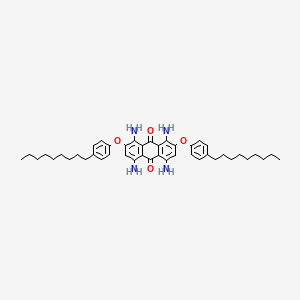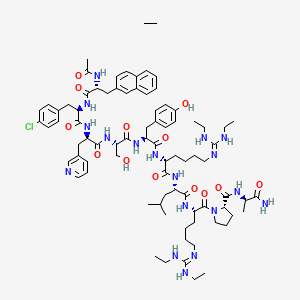
Ganirelixacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganirelix acetate is a synthetic decapeptide and a competitive gonadotropin-releasing hormone antagonist. It is primarily used in assisted reproduction to control ovulation by inhibiting premature luteinizing hormone surges. This compound is marketed under brand names such as Orgalutran and Antagon .
Vorbereitungsmethoden
The preparation of ganirelix acetate involves several synthetic routes. One method includes using Fmoc-Lys(Boc)-OH and Fmoc-D-Lys(Boc)-OH to replace Fmoc-HArg(Et)2-OH and Fmoc-D-HArg(Et)2-OH, respectively. The precursor is synthesized, and the side chain amino groups of Lys and D-Lys are modified and treated to obtain ganirelix acetate. Water is used as the reaction solvent, and the product yield is significantly improved through a two-step HPLC purification method .
Another method involves using an amino resin as the initial resin and sequentially coupling amino acids with side chain protection according to the ganirelix acetate peptide sequence by an Fmoc solid-phase synthesis process. After coupling, the Fmoc protecting group is removed, and an acetylation reaction is carried out at the N-terminal. The Dde protecting group is removed using a mixed solution of hydrazine hydrate and DMF, followed by side chain modification, cracking, purifying, and freeze-drying to obtain ganirelix acetate .
Analyse Chemischer Reaktionen
Ganirelix acetate undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include ethylamino ethyliminum base methylsulfonic acid and sodium hydroxide. The major products formed from these reactions include the modified ganirelix acetate with improved purity and yield .
Wissenschaftliche Forschungsanwendungen
Ganirelix acetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used in assisted reproduction techniques to control ovulation and prevent premature luteinizing hormone surges. It is also used in fertility treatments to prevent premature ovulation, which could result in the harvesting of immature eggs .
Wirkmechanismus
Ganirelix acetate acts by competitively blocking the gonadotropin-releasing hormone receptors on the pituitary gonadotroph and the subsequent transduction pathway. This action induces a rapid, reversible suppression of gonadotropin secretion. The suppression of pituitary luteinizing hormone secretion by ganirelix acetate is more pronounced than that of follicle-stimulating hormone. Upon discontinuation of ganirelix acetate, pituitary luteinizing hormone and follicle-stimulating hormone levels are fully recovered within 48 hours .
Vergleich Mit ähnlichen Verbindungen
Ganirelix acetate is compared with other gonadotropin-releasing hormone antagonists such as cetrorelix and degarelix. While all these compounds act as gonadotropin-releasing hormone antagonists, ganirelix acetate is unique in its rapid and reversible suppression of gonadotropin secretion without causing an initial increase in gonadotropin levels .
Eigenschaften
Molekularformel |
C82H119ClN18O13 |
|---|---|
Molekulargewicht |
1600.4 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;ethane |
InChI |
InChI=1S/C80H113ClN18O13.C2H6/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;1-2/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);1-2H3/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;/m1./s1 |
InChI-Schlüssel |
RFFLAXZVPSLISN-FEGBTNLQSA-N |
Isomerische SMILES |
CC.CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC |
Kanonische SMILES |
CC.CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


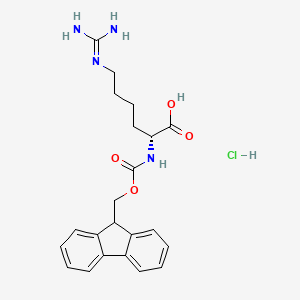
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
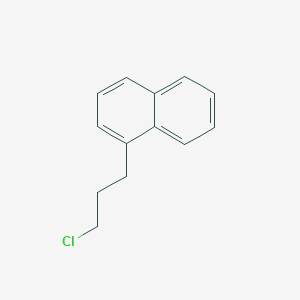
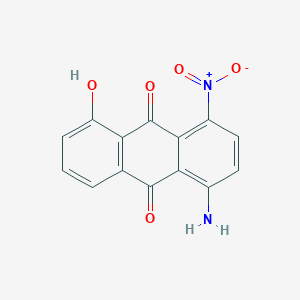


![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
